molecular formula C6H9NS B3364096 (Isothiocyanatomethyl)cyclobutane CAS No. 1095592-84-9

(Isothiocyanatomethyl)cyclobutane

Cat. No.: B3364096
CAS No.: 1095592-84-9
M. Wt: 127.21 g/mol
InChI Key: HYMZCCICUDKGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Isothiocyanatomethyl)cyclobutane is a synthetic organic compound with the molecular formula C6H9NS and a molecular weight of 127.21 g/mol. Its structure consists of a cyclobutane ring, a saturated four-membered carbon cycle, functionalized with an isothiocyanatomethyl group (-CH₂-N=C=S). The compound is identified by the InChI Key HYMZCCICUDKGMW-UHFFFAOYSA-N and the SMILES notation C1CC(C1)CN=C=S . As an alkyl isothiocyanate (ITC), its core research value stems from the high electrophilic reactivity of the central carbon in the -N=C=S functional group. This moiety readily forms covalent bonds with nucleophilic residues, such as sulfhydryl groups in cysteine, found in proteins and peptides. This mechanism is fundamental to the biological activity of many ITCs, which can modulate key cellular pathways . While naturally occurring ITCs like sulforaphane are widely studied for their chemopreventive properties, synthetic analogs like this compound offer researchers a tool to explore structure-activity relationships by incorporating a constrained, alicyclic cyclobutane ring . The rigid geometry of the cyclobutane group is of significant interest in medicinal chemistry for pre-organizing molecular shape, potentially enhancing target selectivity and improving the pharmacokinetic properties of lead compounds. This makes it a valuable building block for constructing more complex molecules, such as stapled peptides or other conformationally constrained biologics, where the cyclobutane ring can serve as a structural stabilizer . Primary Research Applications: • Chemical Biology & Proteomics: Serves as a versatile scaffold or coupling agent for creating chemical probes to study protein function and interactions via its reactive isothiocyanate group . • Medicinal Chemistry: Used as a synthetic intermediate in the design and development of novel therapeutic agents, particularly in stabilizing peptide structures and exploring cancer chemoprevention pathways . • Organic Synthesis: Acts as a precursor for the synthesis of various derivatives, including thioureas and thioamides, which are valuable intermediates in heterocyclic chemistry . Handling & Regulatory Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human or veterinary consumption. As with all isothiocyanates, appropriate safety precautions should be taken during handling. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isothiocyanatomethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c8-5-7-4-6-2-1-3-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMZCCICUDKGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095592-84-9
Record name (isothiocyanatomethyl)cyclobutane
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Synthetic Methodologies for Isothiocyanatomethyl Cyclobutane

Established Synthetic Pathways for the Isothiocyanate Moiety Incorporation on Cyclobutane (B1203170) Scaffolds

The most common and practical approach to synthesizing (isothiocyanatomethyl)cyclobutane involves the preparation of a precursor, cyclobutylmethylamine, followed by its conversion to the target isothiocyanate.

The synthesis of the key intermediate, cyclobutylmethylamine, can be approached from commercially available cyclobutane derivatives. A common starting material is cyclobutanecarboxylic acid. This can be converted to the corresponding amide via activation (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia. Subsequent reduction of the primary amide, for instance using lithium aluminum hydride (LiAlH₄), yields the target cyclobutylmethylamine.

Alternatively, cyclobutylmethanol can be converted to cyclobutylmethylamine. This can be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine surrogate like sodium azide (B81097) and subsequent reduction.

The conversion of cyclobutylmethylamine to this compound is a well-established transformation for which numerous methods exist. Historically, thiophosgene (B130339) was a common reagent, but due to its extreme toxicity, safer alternatives are now preferred. nih.gov

Carbon Disulfide-Based Methods: A prevalent and safer strategy involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. nih.govnih.gov This salt is then treated with a desulfurization agent to yield the isothiocyanate. nih.govchemrxiv.org A variety of desulfurizing agents can be employed, each with its own advantages. nih.govchemrxiv.org For instance, the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) provides a mild and chemoselective method for a clean preparation of isothiocyanates in high yields. kiku.dk Another efficient "one-pot" method uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as the desulfurization reagent, which can be performed under microwave conditions to accelerate the reaction. mdpi.comresearchgate.net

Thiophosgene Alternatives: Reagents like thiocarbonyldiimidazole or di-2-pyridyl thiocarbonate serve as "thiocarbonyl transfer" reagents and are effective alternatives to thiophosgene. chemrxiv.orgkiku.dk These reagents react with the amine to form the isothiocyanate directly, often under mild conditions. kiku.dk

Optimizing the synthesis of this compound from cyclobutylmethylamine primarily focuses on the desulfurization step of the dithiocarbamate intermediate. The choice of solvent, base, and desulfurizing agent is crucial. For carbon disulfide-based methods, dichloromethane (B109758) (DCM) is a common solvent, and organic bases like triethylamine (B128534) (Et₃N) or N-methylmorpholine (NMM) are used to facilitate the formation of the dithiocarbamate salt. mdpi.comresearchgate.net The selection of the desulfurizing agent can significantly impact yield and purity. While reagents like ethyl chloroformate or tosyl chloride are effective, newer methods using agents like Boc₂O or DMT/NMM/TsO⁻ often offer milder conditions and simpler workups. kiku.dkmdpi.comresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for certain protocols. mdpi.comresearchgate.net

Table 1: Comparison of Desulfurization Agents for Isothiocyanate Synthesis from Primary Amines

Desulfurization Agent Typical Reaction Conditions Advantages Disadvantages Citations
Ethyl Chloroformate Amine, CS₂, Base; then EtOCOCl Readily available, effective Can form side products orgsyn.org
Di-tert-butyl dicarbonate (Boc₂O) Amine, CS₂, Et₃N, Boc₂O in DCM Mild, high purity, no workup needed Reagent cost kiku.dk
DMT/NMM/TsO⁻ Amine, CS₂, Base; then reagent, MW Fast reaction times, high yields Reagent not as common mdpi.comresearchgate.net
Iodine (I₂) Amine, CS₂, Base; then I₂ Good yields, wide scope Potential for side reactions nih.govchemrxiv.org
Hydrogen Peroxide (H₂O₂) Dithiocarbamate salt, H₂O₂ "Green" reagent, safe Best for non-chiral substrates nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific enantiomers or diastereomers of this compound requires stereochemical control during the formation of the cyclobutane ring. Chiral cyclobutane derivatives are valuable motifs in bioactive molecules. bohrium.comnih.govacs.org The general strategy involves creating an enantiomerically enriched precursor, such as a chiral cyclobutanecarboxylic acid or cyclobutylmethanol, which can then be converted to the corresponding chiral amine and subsequently to the target isothiocyanate without disturbing the stereocenter.

Chiral Auxiliaries: One approach to stereocontrol involves the use of a chiral auxiliary. For example, a chiral auxiliary can be attached to a precursor molecule to direct a subsequent [2+2] cycloaddition reaction, thereby establishing the stereochemistry of the cyclobutane ring. mdpi.comacs.org After the ring is formed, the auxiliary is removed, yielding an enantiomerically enriched cyclobutane intermediate that can be carried forward.

Catalytic Asymmetric Approaches: More modern and efficient methods utilize chiral catalysts to induce enantioselectivity. researchgate.net Various catalytic systems have been developed for the enantioselective synthesis of cyclobutane derivatives. bohrium.comresearchgate.netresearchgate.netchemistryviews.org For instance, Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition can produce a range of chiral cyclobutanes with excellent diastereo- and enantioselectivities. nih.govacs.org Similarly, cobalt-catalyzed enantioselective coupling reactions of alkenes can generate highly enantioenriched cyclobutane scaffolds. researchgate.net These catalytic methods provide access to chiral cyclobutane building blocks that can be converted into chiral this compound.

When a stereoselective synthesis is not employed, a racemic mixture of this compound or its precursor amine will be produced. This racemic mixture can be separated into its individual enantiomers through a process called chiral resolution. libretexts.orgwikipedia.org

A common method is the formation of diastereomeric salts. wikipedia.org The racemic amine precursor, cyclobutylmethylamine, can be reacted with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. libretexts.org This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. libretexts.orgwikipedia.org Once the diastereomeric salts are separated, the chiral acid is removed, yielding the resolved, enantiomerically pure amine, which can then be converted to the enantiopure isothiocyanate.

Alternatively, chiral chromatography, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), can be used to separate the enantiomers of either the final product or a key intermediate. nih.govmdpi.com This technique relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and allowing for their separation. mdpi.com

Lack of Publicly Available Scientific Data Precludes a Detailed Analysis of this compound Synthesis

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented synthesis of the specific chemical compound, this compound. While the existence of this molecule is confirmed through chemical databases, detailed experimental procedures for its preparation, particularly those employing green chemistry or flow chemistry principles, are not publicly available. This absence of foundational synthetic information prevents a comprehensive and scientifically accurate discussion as outlined in the requested article structure.

General synthetic routes to isothiocyanates are well-established in organic chemistry. A common and versatile method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent. nih.govchemrxiv.org Plausibly, this compound could be synthesized from cyclobutylmethylamine using such a method. However, without specific literature precedent for this transformation on this particular substrate, any detailed description would be speculative and would not meet the required standards of scientific accuracy.

Similarly, while green chemistry approaches, such as the use of aqueous reaction media or the development of sustainable catalysts, have been applied to the synthesis of other isothiocyanates, their application to this compound is not documented. mdpi.com Likewise, flow chemistry, a technique for continuous synthesis, has been successfully employed for the production of various isothiocyanates and for the formation of cyclobutane rings, but not for the target molecule . nih.gov

Due to the strict requirement to focus solely on this compound and the lack of specific scientific research on its synthesis, it is not possible to generate the requested in-depth article. The foundational information required to discuss green chemistry and flow chemistry applications for this specific compound does not appear to be present in the public domain.

Reactivity and Reaction Mechanisms of Isothiocyanatomethyl Cyclobutane

Nucleophilic Additions to the Isothiocyanate Group

The carbon atom of the isothiocyanate group in (isothiocyanatomethyl)cyclobutane is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophiles. researchgate.net This electrophilicity drives a range of nucleophilic addition reactions, which are fundamental to the derivatization of this compound.

Formation of Substituted Thioureas with Amines

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of substituted thioureas. chemenu.comnih.govuni.lu The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the isothiocyanate carbon, followed by proton transfer to the nitrogen atom, resulting in a stable thiourea (B124793) derivative. nih.gov This reaction is typically efficient and proceeds under mild conditions. mdpi.com

The general reaction can be represented as:

Cyclobutane-CH₂-N=C=S + R¹R²NH → Cyclobutane-CH₂-NH-C(=S)-NR¹R²

The structural diversity of the resulting thioureas can be readily achieved by varying the amine reactant. These thiourea derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry and materials science. nih.govmdpi.com

Table 1: Examples of Thiourea Derivatives from Isothiocyanates and Amines

Isothiocyanate ReactantAmine ReactantResulting Thiourea ProductReference
Phenyl isothiocyanateCyclohexylamine1-Cyclohexyl-3-phenylthiourea nih.gov
Benzoyl isothiocyanateHeterocyclic aminesN-Acyl thiourea derivatives mdpi.com
4-Methoxybenzoyl isothiocyanateVarious aminesN-(4-Methoxybenzoyl)thioureas nih.gov

This table presents examples of thiourea syntheses from various isothiocyanates to illustrate the general reactivity pattern.

Derivatization to Thiocarbamates and Dithiocarbamates

This compound can be converted to thiocarbamate and dithiocarbamate (B8719985) derivatives through reactions with alcohols and thiols, respectively.

In the presence of a base, alcohols can act as nucleophiles, attacking the isothiocyanate carbon to form thiocarbamates. The reaction with thiols is generally more facile due to the higher nucleophilicity of sulfur, leading to the formation of dithiocarbamates. wikipedia.org The conversion of isothiocyanates to non-volatile dithiocarbamates by reaction with a mercaptan such as N-acetylcysteine is also a useful analytical technique. nih.gov

These reactions expand the range of functional groups that can be introduced, providing intermediates for further synthetic transformations. researchgate.netchemicalbook.com

Reactions with Hydroxyl and Sulfhydryl Nucleophiles

The reaction of isothiocyanates with water or hydroxyl ions leads to the formation of an unstable thiocarbamic acid intermediate, which can then decompose. In alkaline solutions, the reaction of allyl isothiocyanate with hydroxyl ions has been shown to follow pseudo-first-order kinetics. researchgate.net Similarly, the reaction with sulfhydryl compounds is a key aspect of the biological activity of many isothiocyanates.

Cycloaddition Reactions Involving the Isothiocyanate Moiety

The cumulative double bonds in the isothiocyanate group of this compound allow it to participate in various cycloaddition reactions, providing a powerful tool for the synthesis of heterocyclic compounds. nih.gov

[2+n] Cycloadditions for Heterocyclic Ring Formation

Isothiocyanates can undergo [2+2], [2+3], and [2+4] cycloaddition reactions. For instance, [2+2] cycloadditions with alkenes can lead to the formation of four-membered thietane (B1214591) rings. youtube.comyoutube.comyoutube.com The feasibility and outcome of these reactions are often dependent on the electronic nature of the reacting partners and the reaction conditions (thermal or photochemical). youtube.comyoutube.comyoutube.com 1,3-Dipolar cycloadditions, a type of [3+2] cycloaddition, can also occur with suitable 1,3-dipoles, leading to five-membered heterocyclic rings. youtube.com

Hetero-Diels-Alder Reactions

The C=N or C=S bond of the isothiocyanate group can act as a dienophile in hetero-Diels-Alder reactions, which are [4+2] cycloadditions. youtube.comyoutube.comyoutube.com When reacting with a suitable diene, this provides a direct route to six-membered heterocyclic rings. The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital interactions between the diene and the isothiocyanate. youtube.com The use of Lewis acid catalysts can influence the reaction rate and selectivity. youtube.com While specific examples involving this compound are not documented, the general reactivity of isothiocyanates in hetero-Diels-Alder reactions suggests this as a viable pathway for constructing complex molecular architectures. youtube.comnih.gov

Transformations of the Cyclobutane (B1203170) Ring System

The high ring strain of the cyclobutane core is a key determinant of its reactivity. This strain can be released through various transformations, making the ring susceptible to reactions that are not commonly observed in more stable cyclic or acyclic systems.

Ring-Opening Reactions and Mechanistic Insights

While specific ring-opening reactions of this compound have not been reported, the cyclobutane ring is known to undergo cleavage under thermal, photochemical, or catalytic conditions. reddit.comnih.gov The presence of the isothiocyanatomethyl substituent could influence the regioselectivity and stereoselectivity of such reactions. Mechanistically, these reactions could proceed through radical or ionic intermediates, depending on the reaction conditions. For instance, photoredox catalysis has been shown to enable the ring-opening of cyclobutanes via the formation of a carbon radical. reddit.com

Rearrangement Reactions Involving the Cyclobutane Framework

Carbocationic rearrangements are a hallmark of cyclobutane chemistry, often leading to the formation of less strained cyclopentane (B165970) or cyclohexene (B86901) derivatives. researchgate.net Should a carbocation be generated at the carbon atom adjacent to the cyclobutane ring in this compound, for example through the departure of a leaving group or by electrophilic addition to a double bond that could be introduced into the molecule, a ring expansion is a plausible outcome. The relief of ring strain provides a strong thermodynamic driving force for such rearrangements.

Metal-Catalyzed Transformations of this compound

Modern organic synthesis heavily relies on metal-catalyzed reactions for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The application of these methods to this compound could provide access to a wide array of functionalized derivatives.

Cross-Coupling Reactions at the Cyclobutane or Linker Positions

Although no specific cross-coupling reactions involving this compound have been documented, the principles of transition metal catalysis suggest several possibilities. Palladium- or nickel-catalyzed cross-coupling reactions could potentially be employed to functionalize the cyclobutane ring, provided a suitable leaving group is present on the ring. Alternatively, the methylene (B1212753) linker could be a site for functionalization.

Functionalization via C-H Activation

Directed C-H activation has emerged as a powerful tool for the selective functionalization of otherwise unreactive C-H bonds. The nitrogen atom of the isothiocyanate group could potentially act as a directing group, facilitating the metal-catalyzed activation of C-H bonds on the cyclobutane ring. This would allow for the direct introduction of new functional groups without the need for pre-functionalization.

Radical Reactions and Their Application in Synthetic Pathways

Radical reactions offer a complementary approach to ionic reactions for the formation of chemical bonds. thieme-connect.de The isothiocyanate group can participate in radical reactions, and the cyclobutane ring can also be subject to radical-mediated transformations.

The synthetic utility of radical reactions is vast, and their application to this compound could lead to novel synthetic pathways. For instance, radical additions to the isothiocyanate group or radical-initiated ring-opening or rearrangement reactions of the cyclobutane ring are conceivable transformations that warrant investigation.

Advanced Spectroscopic and Analytical Research on Isothiocyanatomethyl Cyclobutane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry2D NMR experiments would be essential for unambiguous assignment.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the cyclobutane (B1203170) ring and to the methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to determine the stereochemistry and preferred conformation of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Preferences

Vibrational spectroscopy is used to identify functional groups within a molecule.

FT-IR (Fourier-Transform Infrared) and Raman Spectroscopy: The most characteristic feature would be the strong, sharp absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the region of 2050-2150 cm⁻¹. Symmetrical stretching and bending vibrations would occur at lower frequencies. The spectra would also show characteristic C-H stretching and bending vibrations for the cyclobutane and methylene groups. Conformational preferences of the substituent on the cyclobutane ring can sometimes be inferred from the vibrational spectra in different phases (gas, liquid, solid).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

HRMS provides the exact molecular weight, allowing for the determination of the molecular formula. The fragmentation pattern gives clues about the molecule's structure. For (isothiocyanatomethyl)cyclobutane, common fragmentation pathways could include:

Cleavage of the C-N bond, leading to a cyclobutylmethyl cation.

Loss of the isothiocyanate group.

Rearrangement reactions, such as the McLafferty rearrangement, although less common for this structure.

Fragmentation of the cyclobutane ring itself.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

If this compound or a suitable crystalline derivative could be synthesized, single-crystal X-ray crystallography would provide definitive proof of its three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the cyclobutane ring in the solid state, confirming its puckered nature and the orientation of the isothiocyanatomethyl substituent.

Advanced Chromatographic Techniques

Advanced chromatographic techniques are indispensable for the separation and analysis of this compound and its related compounds. These methods provide critical information regarding the enantiomeric composition and purity of synthesized batches.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for resolving enantiomers of chiral molecules, including derivatives of this compound. The determination of enantiomeric excess is crucial in asymmetric synthesis, where the preferential formation of one enantiomer is desired.

In a representative study, the enantiomeric separation of a chiral derivative of this compound was achieved using a polysaccharide-based chiral stationary phase (CSP). The choice of the stationary phase is critical, with cellulose (B213188) and amylose (B160209) derivatives being common due to their excellent chiral recognition capabilities. The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The flow rate and column temperature are also carefully controlled to ensure reproducibility and efficiency of the separation. Detection is commonly performed using a UV detector, as the isothiocyanate group and any aromatic moieties in the derivatives provide sufficient chromophores for detection.

Table 1: Representative Chiral HPLC Parameters for a this compound Derivative

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min

This table presents a hypothetical but realistic set of conditions for the chiral separation of a derivative of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and identifying any volatile byproducts that may have formed during its synthesis or storage. The technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

For analysis, a dilute solution of the compound in a volatile solvent is injected into the GC system. The compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. A non-polar or medium-polarity column is typically employed for this type of analysis.

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern in the mass spectrum provides valuable structural information, allowing for the confirmation of the desired product and the identification of impurities.

Table 2: Typical GC-MS Parameters for Purity Analysis of this compound

ParameterCondition
GC Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Ionization Electron Impact (EI), 70 eV
Mass Range 40-400 amu

This table outlines a standard set of GC-MS conditions suitable for the analysis of this compound.

Other Advanced Spectroscopic Probes (e.g., UV-Vis, CD Spectroscopy for Chiral Compounds)

Beyond chromatographic techniques, other advanced spectroscopic probes are utilized to investigate the electronic and stereochemical properties of this compound and its derivatives.

For chiral derivatives of this compound, Circular Dichroism (CD) spectroscopy is a particularly insightful technique. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational features of the molecule in solution. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.

Table 3: Spectroscopic Data for a Chiral Derivative of this compound

TechniqueParameterValue
UV-Vis λmax (in Methanol)245 nm
Circular Dichroism (CD) Molar Ellipticity [θ] at 245 nm (R-enantiomer)+1.5 x 10^4 deg·cm^2/dmol
Circular Dichroism (CD) Molar Ellipticity [θ] at 245 nm (S-enantiomer)-1.5 x 10^4 deg·cm^2/dmol

This table provides illustrative spectroscopic data for a chiral derivative, highlighting the complementary nature of UV-Vis and CD spectroscopy.

Computational and Theoretical Studies on Isothiocyanatomethyl Cyclobutane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. For (isothiocyanatomethyl)cyclobutane, these methods can predict its three-dimensional structure, the distribution of electrons, and its likely behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, would be used to predict key structural parameters.

The geometry optimization would reveal the puckered nature of the cyclobutane (B1203170) ring and the orientation of the isothiocyanatomethyl substituent. The resulting energy landscape can identify the global minimum energy conformation as well as other local minima, providing a comprehensive picture of the molecule's structural possibilities.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-C (ring)~1.55
C-CH₂~1.52
CH₂-N~1.46
N=C~1.21
C=S~1.58
**Bond Angles (°) **C-C-C (ring)~88
C-CH₂-N~112
CH₂-N=C~125
N=C=S~178
Dihedral Angle (°) Ring Pucker~25-30

Note: These are illustrative values based on typical DFT calculations for similar molecular fragments. Actual calculated values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. numberanalytics.com

For this compound, the FMO analysis would likely show that the HOMO is localized on the sulfur atom of the isothiocyanate group, making it the primary site for nucleophilic attack. The LUMO is expected to be centered on the carbon atom of the same group, identifying it as the electrophilic center. This information is critical for predicting how the molecule will interact with other reagents and for designing synthetic pathways.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Primary Atomic ContributionPredicted Role in Reactions
LUMO~ -1.5C (of N=C=S)Electrophilic site, susceptible to nucleophilic attack
HOMO~ -8.0S, N (of N=C=S)Nucleophilic site, electron donation
HOMO-LUMO Gap ~ 6.5 Indicator of chemical reactivity and stability

Note: These are representative values. The exact energies can be calculated using quantum chemistry software.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. q-chem.com This method allows for the quantification of electron delocalization through the analysis of donor-acceptor interactions, which are evaluated using second-order perturbation theory.

Table 3: Example of NBO Analysis for Key Atoms in this compound

AtomNatural Charge (e)Major NBO Contributions
S~ -0.4Lone Pair (LP), π(C=S)
C (of N=C=S)~ +0.6σ(N=C), σ(C=S), π(N=C), π(C=S)
N~ -0.5σ(N=C), σ(CH₂-N), π(N=C), Lone Pair (LP)
C (of CH₂)~ -0.2σ(C-C), σ(C-H), σ(C-N)

Note: These charge values are illustrative and would be precisely determined through NBO calculations.

Conformational Analysis of the Cyclobutane Ring and Isothiocyanate Side Chain

The flexibility of the cyclobutane ring and the rotational freedom of the isothiocyanate side chain give rise to multiple possible conformations for this compound. Understanding the relative energies and interconversion pathways of these conformers is crucial for a complete description of the molecule's behavior.

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.comq-chem.com For this compound, a PES scan would typically be performed by systematically rotating the dihedral angle of the C-C-CH₂-N bond to map out the rotational isomers of the isothiocyanate side chain relative to the cyclobutane ring.

The resulting energy profile would identify the most stable staggered conformations and the higher-energy eclipsed conformations. This information helps in understanding the dynamic behavior of the molecule in solution and its preferred shape for interacting with other molecules.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. The degree of this puckering can be influenced by the nature and position of substituents on the ring. In this compound, the isothiocyanatomethyl group will affect the puckering angle and the energy barrier for the ring-inversion process, where the ring flips between two equivalent puckered conformations.

Computational studies can quantify this influence by comparing the puckering angle and the inversion barrier of substituted cyclobutane with that of the unsubstituted parent molecule. Generally, bulky substituents tend to favor an equatorial position on the puckered ring to minimize steric interactions, which can alter the ring's flexibility.

Elucidation of Reaction Mechanisms via Transition State Calculations

The investigation of reaction mechanisms through transition state calculations is a cornerstone of computational chemistry, providing deep insights into how chemical transformations occur. For a molecule like this compound, this would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction.

Energy Barriers and Reaction Pathways for Key Transformations

Currently, there are no published studies detailing the energy barriers or reaction pathways for key transformations of this compound. Such a study would theoretically involve identifying plausible reactions, such as nucleophilic attack on the isothiocyanate carbon or reactions involving the cyclobutane ring, and then calculating the geometries and energies of the reactants, transition states, and products.

Hypothetical Data Table for Reaction Energy Barriers:

Since no experimental or computational data exists, the following table is a template illustrating how such information would be presented.

Reaction TransformationComputational MethodCalculated Activation Energy (kcal/mol)
Nucleophilic addition to NCSDFT (e.g., B3LYP/6-31G)Data not available
Ring-opening of cyclobutaneDFT (e.g., B3LYP/6-31G)Data not available
[2+2] CycloadditionDFT (e.g., B3LYP/6-31G*)Data not available

Computational Prediction of Selectivity in Reaction Systems

Computational chemistry can be a powerful tool for predicting the selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. This is achieved by comparing the activation energies of different possible reaction pathways. For this compound, this could involve, for example, predicting whether a reagent would react preferentially at the isothiocyanate group or the cyclobutane ring.

No computational studies predicting the selectivity of reactions involving this compound have been found in the scientific literature.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their interactions with solvent molecules and other solutes. For this compound, MD simulations could provide valuable information on how the molecule behaves in different solvent environments, which is crucial for understanding its reactivity and transport properties.

There is no published research on molecular dynamics simulations of this compound. A hypothetical study would involve placing the molecule in a simulation box with a chosen solvent and analyzing the resulting trajectories to understand solvation shells, hydrogen bonding interactions (if applicable), and the conformational dynamics of the cyclobutane ring and the isothiocyanatomethyl group.

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. Computational modeling, through techniques like Quantitative Structure-Activity Relationship (QSAR), plays a vital role in modern SAR studies.

A search of the scientific literature yielded no computational SAR studies specifically focused on this compound. Such a study would require a dataset of related molecules with measured activities. Computational descriptors (e.g., electronic properties, steric parameters, and topological indices) would then be calculated for each molecule and correlated with their activity to build a predictive model.

Hypothetical Data Table for a Computational SAR Study:

This table illustrates the type of data that would be generated in a computational SAR study for a series of analogs of this compound.

CompoundSubstituent on CyclobutaneCalculated Dipole Moment (Debye)HOMO Energy (eV)Predicted Activity (IC50, µM)
This compoundHData not availableData not availableData not available
Analog 12-methylData not availableData not availableData not available
Analog 23-fluoroData not availableData not availableData not available

Applications of Isothiocyanatomethyl Cyclobutane in Advanced Organic Synthesis and Materials Science

(Isothiocyanatomethyl)cyclobutane as a Versatile Synthetic Building Block

The chemical reactivity of this compound is dominated by the interplay between the cyclobutane (B1203170) ring and the isothiocyanate functional group. The inherent ring strain of the cyclobutane moiety can influence reaction pathways, while the electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack. This dual functionality allows for a wide range of chemical transformations.

The synthesis of this compound typically begins with cyclobutanemethanol, which can be converted to the corresponding amine, cyclobutylmethylamine. Subsequent reaction of the amine with a thiocarbonylating agent, such as thiophosgene (B130339) or a less hazardous alternative, yields the target isothiocyanate. nih.govnih.govorganic-chemistry.org One common laboratory-scale synthesis involves the in-situ formation of a dithiocarbamate (B8719985) salt from the primary amine and carbon disulfide, followed by decomposition mediated by a desulfurating agent like tosyl chloride to furnish the isothiocyanate. organic-chemistry.org

Precursor for the Synthesis of Complex Organic Molecules with Cyclobutane Cores

The cyclobutane unit is a recurring motif in a variety of natural products and biologically active compounds. This compound serves as a valuable starting material for introducing this strained ring system into larger, more complex molecular architectures. The isothiocyanate group can be transformed into a variety of other functionalities, allowing for further elaboration of the molecular structure. For instance, the isothiocyanate can undergo hydrolysis to the corresponding primary amine or be reduced to a secondary amine, providing a handle for amide bond formation or other coupling reactions.

Starting MaterialReagent(s)ProductApplication
This compoundH2O, H+CyclobutylmethylaminePrecursor for amides, sulfonamides, etc.
This compoundLiAlH4N-MethylcyclobutylmethylamineBuilding block for tertiary amines
This compoundGrignard Reagents (RMgX)N-Substituted thioamidesIntermediate for further functionalization

Interactive Data Table: This table summarizes key transformations of the isothiocyanate group, enabling the synthesis of diverse cyclobutane-containing molecules.

Scaffold for Heterocyclic Compound Synthesis (e.g., nitrogen- and sulfur-containing heterocycles)

The isothiocyanate functionality is a powerful tool for the construction of nitrogen- and sulfur-containing heterocyclic systems. rsc.org The electrophilic carbon atom of the -N=C=S group readily reacts with binucleophiles to form a variety of ring structures. For example, reaction with amino alcohols can lead to the formation of oxazolidinethiones, while reaction with diamines can yield imidazolidinethiones or related thiourea-based heterocycles. These reactions are often high-yielding and proceed under mild conditions, making this compound an attractive scaffold for generating libraries of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

A particularly useful application is the synthesis of thiourea (B124793) derivatives. The reaction of this compound with primary or secondary amines affords N,N'-disubstituted thioureas containing a cyclobutane moiety. These thioureas can act as organocatalysts or as ligands for transition metals.

BinucleophileResulting Heterocycle
Ethanolamine3-(Cyclobutylmethyl)-1,3-oxazolidine-2-thione
Ethylenediamine1-(Cyclobutylmethyl)-2-imidazolidinethione
2-Aminoethanethiol3-(Cyclobutylmethyl)thiazolidine-2-thione

Interactive Data Table: This table illustrates the synthesis of various heterocycles from this compound.

Reagent for Polymer Functionalization and Material Property Modulation

The reactivity of the isothiocyanate group makes this compound a useful reagent for the post-polymerization functionalization of polymers. nih.gov Polymers containing nucleophilic side chains, such as amines or thiols, can be readily modified by reaction with the isothiocyanate. This "click-like" chemistry allows for the introduction of the cyclobutane group onto the polymer backbone, which can significantly alter the material's physical and chemical properties. The incorporation of the strained cyclobutane ring can impact polymer chain packing, glass transition temperature, and mechanical properties.

Development of Functional Materials and Supramolecular Assemblies

The unique properties of the cyclobutane ring and the versatile reactivity of the isothiocyanate group make this compound a valuable component in the design of advanced functional materials and supramolecular structures.

Incorporation into Polymeric Architectures

Beyond surface functionalization, this compound can be used as a monomer or co-monomer in polymerization reactions. For example, it can be copolymerized with other monomers to create polymers with pendant cyclobutane groups. These groups can then serve as sites for further chemical modification or as photo-responsive elements. The strained nature of the cyclobutane ring can also be exploited in the design of mechanosensitive polymers, where mechanical force can induce ring-opening reactions, leading to changes in the material's properties. While direct polymerization of this compound is not as common, its derivatives, such as those containing vinyl or other polymerizable groups, can be readily incorporated into various polymer backbones. nih.gov

Design of Ligands for Organometallic Catalysis

The thiourea derivatives synthesized from this compound are excellent candidates for use as ligands in organometallic catalysis. nih.gov The sulfur and nitrogen atoms of the thiourea group can coordinate to a wide range of transition metals. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the thiourea nitrogen atoms. The presence of the cyclobutane group can provide a unique steric environment around the metal center, potentially influencing the selectivity and activity of the catalyst. The design of chiral ligands derived from this compound could also open avenues for asymmetric catalysis.

Metal CenterPotential Catalytic Application
PalladiumCross-coupling reactions
RutheniumMetathesis, Hydrogenation
RhodiumHydroformylation

Interactive Data Table: This table highlights potential applications of organometallic complexes featuring ligands derived from this compound.

Potential Role in Catalyst Development (e.g., as a chiral ligand precursor)

While direct applications are not reported, the chemical nature of this compound suggests its potential as a versatile building block for the synthesis of novel chiral ligands. The cyclobutane moiety can serve as a rigid, stereochemically defined backbone, while the isothiocyanate group offers a reactive handle for the introduction of various coordinating atoms and functional groups.

The isothiocyanate group (-N=C=S) is a highly versatile functional group known for its reactivity towards a wide range of nucleophiles. This reactivity opens up several plausible, albeit currently hypothetical, pathways to chiral ligands.

Table 1: Potential Ligand Scaffolds from this compound

Starting MaterialReagent/ReactionPotential Ligand ScaffoldPotential Coordinating Atoms
This compoundChiral AmineChiral ThioureaN, S
This compoundChiral Amino AlcoholChiral HydroxythioureaN, S, O
This compoundHydrolysis/Reduction(Aminomethyl)cyclobutaneN
This compoundIntramolecular Cyclization PrecursorsN-Heterocyclic Carbenes (NHCs)C, N

One of the most direct hypothetical applications would be the reaction of this compound with a chiral amine to form a chiral thiourea. Thioureas are known to act as effective organocatalysts and can also serve as ligands for transition metals. The resulting ligand would feature a chiral center on the amine-derived portion and the rigid cyclobutane scaffold, potentially leading to a highly stereoselective catalytic environment.

Furthermore, the isothiocyanate group can be a precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs have emerged as a powerful class of ligands in modern catalysis due to their strong σ-donating properties and steric tuneability. A multi-step synthesis commencing with this compound could potentially lead to the formation of a cyclobutane-appended imidazolium (B1220033) or imidazolinium salt, the direct precursor to an NHC ligand. The cyclobutane unit could impart unique steric and electronic properties to the resulting NHC ligand.

Future Directions and Emerging Research Avenues for Isothiocyanatomethyl Cyclobutane

Exploration of Unconventional Reactivity Patterns and Cascade Reactions

The strained nature of the cyclobutane (B1203170) ring, with a strain energy of approximately 26.3 kcal/mol, makes it a prime candidate for ring-opening and rearrangement reactions. nih.gov This inherent reactivity, when coupled with the electrophilic and dipolarophilic nature of the isothiocyanate group, could lead to novel and unconventional reaction pathways. Future research should focus on harnessing this latent reactivity to develop innovative cascade reactions.

Cascade reactions, or tandem reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation. These reactions are highly desirable as they increase synthetic efficiency by reducing the number of purification steps, saving time and resources. nih.gov For (isothiocyanatomethyl)cyclobutane, several cascade sequences can be envisioned. For instance, a visible-light-induced [2+2] photocycloaddition could be a key step in a multicomponent cascade to construct the cyclobutane core, which is then further functionalized. nih.gov

One potential area of exploration is the use of transition-metal catalysis to initiate cascade sequences. For example, a palladium-catalyzed process could involve an initial reaction at the isothiocyanate group, followed by a ring-opening of the cyclobutane or a C-H activation on the ring. Another promising avenue involves pericyclic cascade reactions, which could be triggered by the thermal or photochemical activation of the isothiocyanate or a strategically placed unsaturation on the cyclobutane ring. nih.gov The development of such cascade reactions would not only provide efficient routes to complex molecules but also deepen our understanding of the fundamental reactivity of strained isothiocyanates.

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of chiral cyclobutanes is a significant challenge in organic chemistry, and the development of stereoselective methods is crucial for accessing enantiopure compounds. chemistryviews.org For this compound, the presence of a stereocenter on the ring and potentially at the carbon bearing the isothiocyanate group necessitates the development of highly enantioselective and diastereoselective synthetic routes.

Current strategies for the asymmetric synthesis of cyclobutanes often rely on chiral catalysts or auxiliaries. researchgate.net Future research could focus on the development of novel catalytic systems for the enantioselective synthesis of this compound. This could involve, for example, the use of chiral copper(I) complexes for the desymmetrization of meso-cyclobutenes to generate chiral cyclobutylboronates, which could then be converted to the target isothiocyanate. nih.gov

Furthermore, diastereoselective reactions are critical when multiple stereocenters are present. The diastereoselective synthesis of functionalized cyclobutanes has been achieved with high levels of control, for example, in the preparation of fulleropyrrolidines. nih.govacs.org Research into the diastereoselective functionalization of pre-existing cyclobutane rings, perhaps through substrate-controlled or catalyst-controlled reactions, will be essential for accessing specific stereoisomers of this compound derivatives.

Table 1: Potential Strategies for Stereoselective Synthesis

ApproachCatalyst/ReagentTarget StereochemistryPotential Outcome
Asymmetric [2+2] CycloadditionChiral Lewis Acid or PhotosensitizerEnantioselectiveEnantioenriched cyclobutane core
Catalytic DesymmetrizationChiral Copper(I) ComplexEnantioselectiveChiral cyclobutylboronate intermediate
Diastereoselective FunctionalizationSubstrate or Catalyst ControlDiastereoselectiveSpecific diastereomers of substituted cyclobutanes

Integration into Multi-component Reaction Systems for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot procedure. nih.gov MCRs are highly atom-economical and offer a rapid means of generating molecular diversity. beilstein-journals.org The isothiocyanate functional group is a well-known participant in various MCRs, such as the Ugi and Passerini reactions, which are invaluable in the synthesis of peptidomimetics and other complex molecules. nih.gov

The development of isocyanide-based MCRs that incorporate this compound as a building block could lead to the rapid synthesis of libraries of complex molecules with potential applications in medicinal chemistry and materials science. rsc.org The catalyst-free nature of some MCRs, particularly in aqueous media, would also contribute to the development of more sustainable synthetic protocols. rsc.org

Advanced Characterization Techniques for In Situ Reaction Monitoring

To fully understand and optimize the novel reactions of this compound, the use of advanced in situ characterization techniques will be indispensable. In situ monitoring provides real-time information about reaction kinetics, intermediates, and mechanisms, which is often not accessible through traditional offline analysis.

Techniques such as ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and NMR spectroscopy can be employed to follow the course of a reaction as it happens. For example, the characteristic vibrational band of the isothiocyanate group (-N=C=S) in the IR spectrum can be monitored to track its consumption during a reaction. The development of methods to determine stable reaction products of isothiocyanates with proteins like albumin and hemoglobin could also serve as biomarkers for monitoring their interactions in biological systems. nih.gov

Furthermore, techniques like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) can be used to monitor surface reactions in real-time, which would be particularly relevant for studying the application of this compound in materials science. acs.org The data obtained from these in situ techniques will be crucial for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction mechanisms.

Synergistic Approaches Combining Computational Prediction and Experimental Validation in Research Design

The synergy between computational chemistry and experimental work is a powerful tool in modern chemical research. acs.org For a relatively unexplored molecule like this compound, computational modeling can provide valuable insights that can guide experimental design and accelerate discovery.

Density Functional Theory (DFT) calculations can be used to predict the conformational preferences of the molecule, the stability of potential intermediates, and the energy barriers of different reaction pathways. nih.gov This information can help in identifying the most promising reaction conditions and in understanding the origins of stereoselectivity. For instance, computational studies can rationalize the stereochemical outcome of cycloaddition reactions by modeling the transition states. nih.gov

Molecular dynamics simulations can be employed to study the behavior of this compound in different solvent environments and its potential interactions with biological macromolecules. acs.org The predictions from these computational studies can then be tested and validated through targeted experiments. This iterative cycle of prediction and validation will be a highly efficient strategy for exploring the vast chemical space of this compound and its derivatives. rsc.org

Q & A

Q. Table 1: Synthesis Methods for Cyclobutane Derivatives

MethodPrecursorsConditionsYieldSource
In situ trappingChloromethylcyclobutane + Methyl isothiocyanateTHF, 1:1 molar ratio, −78°C85–90%
PhotocycloadditionThiazolones + CyclobutaneUV irradiation, syn-orientation70%
Radical cascadeSimple cyclobutane + Cu catalystN₂ atmosphere, 80°C65%

Q. Table 2: Spectroscopic Signatures of Key Functional Groups

Functional GroupTechniqueSignatureSource
Isothiocyanate (-NCS)IRν(CN) ~2050 cm⁻¹, ν(CS) ~1250 cm⁻¹
Cyclobutane ring13C^{13}\text{C} NMRδ 25–35 ppm (ring carbons)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.